molecular formula C4H7ClN2O2 B1367082 Piperazine-2,6-dione hydrochloride CAS No. 35975-30-5

Piperazine-2,6-dione hydrochloride

Cat. No. B1367082
CAS RN: 35975-30-5
M. Wt: 150.56 g/mol
InChI Key: PRECVFCPUGFXKR-UHFFFAOYSA-N
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Description

Piperazine-2,6-dione hydrochloride (PDH) is a heterocyclic organic compound. It has a molecular formula of C4H7ClN2O2 and a molecular weight of 150.564 Da .


Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of Piperazine-2,6-dione hydrochloride consists of a six-membered ring containing two opposing nitrogen atoms .


Chemical Reactions Analysis

The synthesis of 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis : Piperazine-2,6-dione hydrochloride has been utilized in the synthesis of various compounds. A method to synthesize piperazine-2,6-diones from α-amino acid methyl ester hydrochlorides has been developed, demonstrating its versatility in chemical synthesis (Mancilla et al., 2002).

Applications in Drug Synthesis

  • Anticancer Activity : Certain derivatives of piperazine-2,6-dione have shown potential in anticancer treatments. For instance, bisdiketopiperazines derived from it exhibited antitumor activity against various cancer types (Mancilla et al., 2002).
  • Dexrazoxane Analogues Synthesis : Piperazine-2,6-dione has been used in the synthesis of dexrazoxane analogues, which are important in preventing anthracycline-induced cardiotoxicity (Roh et al., 2016).

Material Science and Photonics

  • Luminescent Properties : Piperazine substituted naphthalimides, which include piperazine-2,6-dione derivatives, have been studied for their luminescent properties and photo-induced electron transfer, indicating their potential in material science applications (Gan et al., 2003).

Biological Activities

  • Antiinflammatory Activity : Derivatives of piperazine-2,6-dione have been investigated for their antiinflammatory properties, expanding its potential applications in pharmaceuticals (Shvedaite et al., 1999).
  • Antihistaminic Activity : Certain derivatives have shown promising results in antihistaminic activity, potentially useful in treating allergic reactions (Pascal et al., 1985).

Antimicrobial and Antiviral Applications

  • Antiviral Activity : Some diketopiperazine derivatives from piperazine-2,6-dione have displayed antiviral activities, particularly against influenza A (H1N1) virus (Wang et al., 2013).

Cancer Treatment Potential

  • Inhibition of Mycobacterium tuberculosis : Novel purine linked piperazine derivatives have been designed targeting MurB to disrupt biosynthesis of peptidoglycan in Mycobacterium tuberculosis, showing potential in cancer treatment (Konduri et al., 2020).

Safety And Hazards

Piperazine-2,6-dione hydrochloride is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Sens. 1 according to the GHS classification . The safety information includes hazard statements H302 - H317 - H319 and precautionary statements P261 - P264 - P280 - P301 + P312 - P302 + P352 - P305 + P351 + P338 .

properties

IUPAC Name

piperazine-2,6-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2.ClH/c7-3-1-5-2-4(8)6-3;/h5H,1-2H2,(H,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRECVFCPUGFXKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)CN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00499733
Record name Piperazine-2,6-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazine-2,6-dione hydrochloride

CAS RN

35975-30-5
Record name Piperazine-2,6-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name piperazine-2,6-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-benzylpiperazine-2,6-dione (which may be prepared in accordance with the experimental described in Example 4, step 1; 2.0 g, 9.8 mmol) in a mixture of methanol/H2O (65 mL/28 mL) were added a solution of HCl 1N in methanol (23.8 mL) and Pd/C (10% wet, 0.2% wt., 400 mg). The reaction mixture was degassed 3 times with hydrogen/vacuum prior to its overnight stirring under hydrogen (P=1 atm). The reaction mixture was then filtered on Clarcel® and washed with methanol. The filtrate was finally concentrated to dryness and the residue was precipitated from a mixture of methanol and ether. The title product was obtained as a beige solid (418 mg, 28%).
Quantity
0 (± 1) mol
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Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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23.8 mL
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400 mg
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65 mL
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solvent
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Yield
28%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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